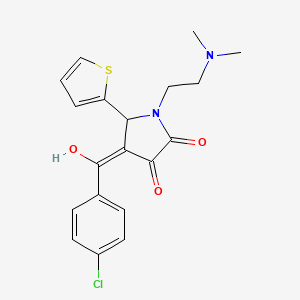![molecular formula C22H34ClNO2 B2713300 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride CAS No. 1216398-67-2](/img/structure/B2713300.png)
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a hydroxyl group (-OH), an ether group (-O-), and an amino group (-NH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The adamantane structure is rigid and highly symmetrical, which could influence the compound’s physical and chemical properties. The presence of the hydroxyl, ether, and amino groups also adds polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as esterification or oxidation. The ether group is generally quite stable but could potentially be cleaved under acidic conditions. The amino group could engage in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the adamantane structure could contribute to the compound’s stability and rigidity. The presence of the polar functional groups could influence properties such as solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Adamantane derivatives, including 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride, have been synthesized and studied for their chemical properties. The synthesis involves the Mannich reaction, offering a pathway to β-Aminoketones and other complex adamantane derivatives. These compounds are of interest for their potential as intermediates in pharmaceuticals and materials science due to the adamantane core's stability and ability to enhance lipophilicity (Makarova et al., 2002; Shadrikova et al., 2016).
Molecular Interactions and Analysis
Studies on adamantane derivatives have also focused on understanding their non-covalent interactions, crystal structures, and molecular behaviors. For instance, adamantane-1,3,4-thiadiazole hybrids demonstrated significant insights into intra- and intermolecular interactions through crystallography and quantum theory analysis, suggesting potential for fine-tuning molecular properties for specific applications (El-Emam et al., 2020).
Catalysis and Organic Synthesis
Adamantane derivatives have been utilized as ligands or components in catalytic systems, influencing reactions such as hydroxylation of alkanes. Their unique structure can impact the catalytic efficiency and selectivity, highlighting the importance of the adamantane moiety in designing more effective and selective catalysts (Sankaralingam & Palaniandavar, 2014).
Structural and Material Applications
The adamantane structure contributes to the development of materials with specific characteristics, such as enhanced stability and unique interaction capabilities. For example, adamantane-based ester derivatives have been explored for their structural properties and potential applications in materials science, reflecting the wide-ranging implications of these compounds beyond biological activity (Kumar et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-[benzyl(ethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-2-23(14-17-6-4-3-5-7-17)15-21(24)16-25-22-11-18-8-19(12-22)10-20(9-18)13-22;/h3-7,18-21,24H,2,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAPTAEMYMNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

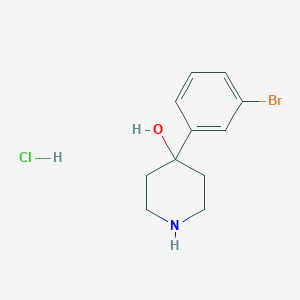
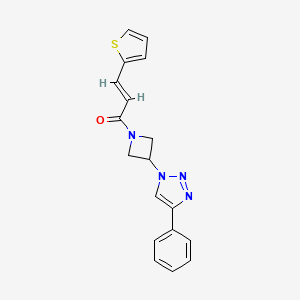
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)
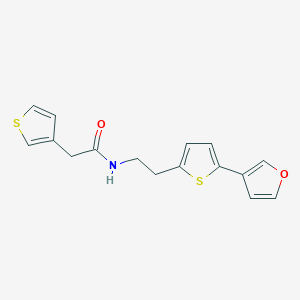
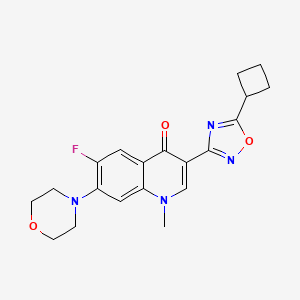

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)
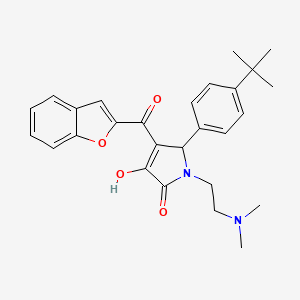
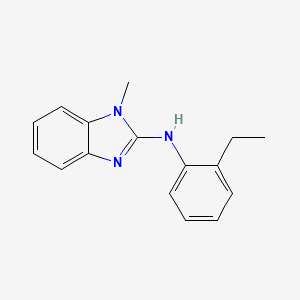
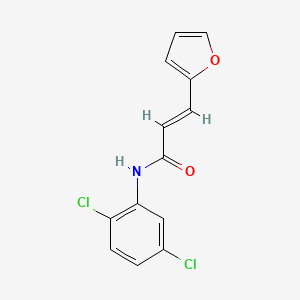
![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)
![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
